molecular formula C12H14N4O2S B4390383 C12H14N4O2S

C12H14N4O2S

Cat. No.: B4390383
M. Wt: 278.33 g/mol
InChI Key: PMCFHBRXWPPZBT-UHFFFAOYSA-N
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Description

Benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H14N4O2S typically involves the reaction of benzyl bromide with 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

Benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of C12H14N4O2S involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects. The compound’s polar nature enhances its solubility and bioavailability, making it an effective agent in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione
  • 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones
  • 2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Uniqueness

Benzyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the triazole ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8(19-12-14-11(13)15-16-12)10(17)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCFHBRXWPPZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)SC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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